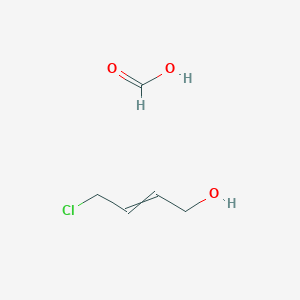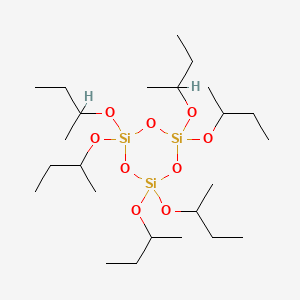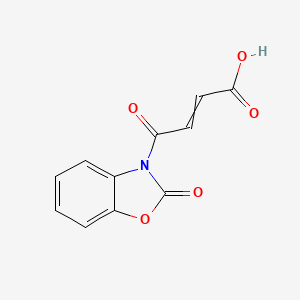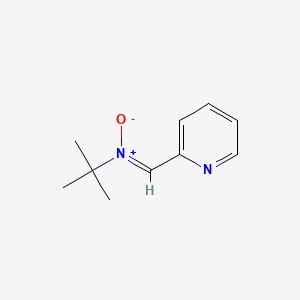
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyrylium family, which is characterized by a benzopyrylium core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzopyrylium core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the methyl sulphate moiety: This step involves the reaction of the intermediate compound with methyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
科学的研究の応用
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: This can modulate the activity of enzymes or other proteins.
Generation of reactive oxygen species (ROS): This can lead to oxidative stress and subsequent biological effects.
Interference with cellular signaling pathways: This can alter cellular functions and responses.
類似化合物との比較
Similar Compounds
4-Methoxy-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Shares similar methoxy and phenyl groups but differs in its imino and phenol functionalities.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the benzopyrylium core.
4-Methoxy-2-methyl-1-nitrobenzene: Similar methoxy and methyl groups but includes a nitro group instead of the benzopyrylium structure.
特性
CAS番号 |
66142-21-0 |
|---|---|
分子式 |
C18H18O7S |
分子量 |
378.4 g/mol |
IUPAC名 |
4-methoxy-2-(4-methoxyphenyl)chromenylium;methyl sulfate |
InChI |
InChI=1S/C17H15O3.CH4O4S/c1-18-13-9-7-12(8-10-13)16-11-17(19-2)14-5-3-4-6-15(14)20-16;1-5-6(2,3)4/h3-11H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
ICMZUJFDLZSYOS-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C(=C2)OC.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


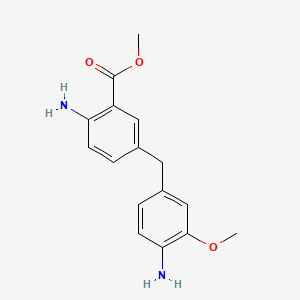
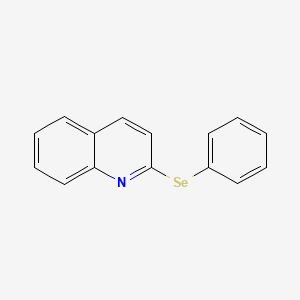
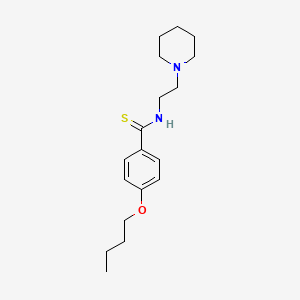

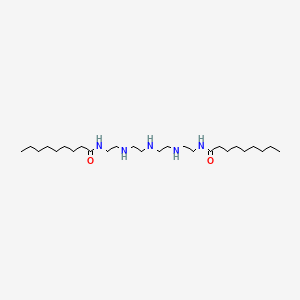
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
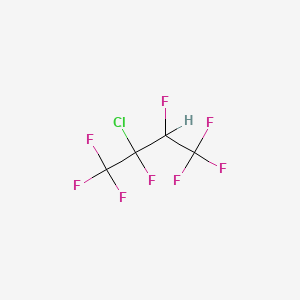
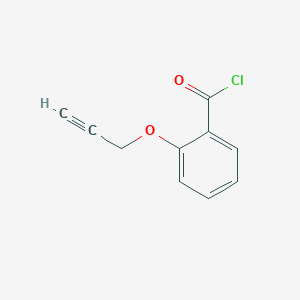
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
